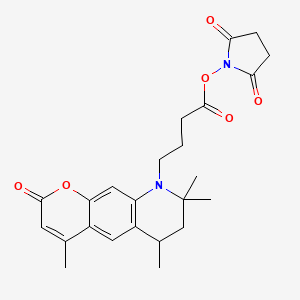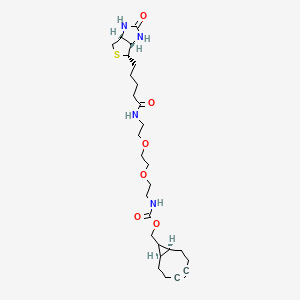
endo-BCN-PEG2-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-BCN-PEG2-Biotin is a chemical compound used primarily in bioconjugation reactions and the labeling of biomolecules. It is a derivative of biotin, a small molecule that binds with high affinity to streptavidin or avidin proteins, allowing for specific and efficient detection or purification of target molecules . The compound has a molecular formula of C27H42N4O6S and a molecular weight of 550.71 g/mol .
Preparation Methods
Endo-BCN-PEG2-Biotin is synthesized through a series of chemical reactions involving the conjugation of biotin with a polyethylene glycol (PEG) spacer and a bicyclo[6.1.0]nonyne (BCN) group. The PEG2 spacer provides flexibility and solubility to the molecule, making it useful for a wide range of bioconjugation applications . The synthetic route typically involves the following steps:
- Activation of biotin with a suitable reagent.
- Conjugation of the activated biotin with PEG2.
- Introduction of the BCN group to the PEG2-biotin conjugate.
Industrial production methods involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Endo-BCN-PEG2-Biotin undergoes various chemical reactions, including:
Click Chemistry Reactions: The BCN group reacts with azide-tagged molecules or biomolecules via copper-free click chemistry, forming stable triazole linkages.
Bioconjugation Reactions: The biotin moiety binds with high affinity to streptavidin or avidin proteins, enabling the specific detection or purification of target molecules.
Common reagents used in these reactions include azide-tagged molecules, streptavidin, and avidin proteins. The major products formed are biotinylated biomolecules and triazole-linked conjugates .
Scientific Research Applications
Endo-BCN-PEG2-Biotin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of endo-BCN-PEG2-Biotin involves the high-affinity binding of the biotin moiety to streptavidin or avidin proteins. This binding allows for the specific detection or purification of target molecules. The BCN group enables copper-free click chemistry reactions with azide-tagged molecules, forming stable triazole linkages .
Comparison with Similar Compounds
Endo-BCN-PEG2-Biotin is unique due to its combination of a biotin moiety, a PEG2 spacer, and a BCN group. Similar compounds include:
Endo-BCN-PEG3-Biotin: Similar structure but with a longer PEG spacer.
EZ-Link Iodoacetyl-PEG2-Biotin: Contains an iodoacetyl group instead of a BCN group, used for thiol-reactive biotinylation.
Endo-BCN-PEG4-TAMRA: Contains a fluorescent dye (TAMRA) instead of biotin.
These compounds share similar applications but differ in their specific functional groups and spacer lengths, which can affect their solubility, reactivity, and binding properties.
Properties
Molecular Formula |
C27H42N4O6S |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33)/t19-,20+,21?,22-,23-,25-/m0/s1 |
InChI Key |
ZYDQEEHFKLOZCS-QEVNRUMKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)

![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
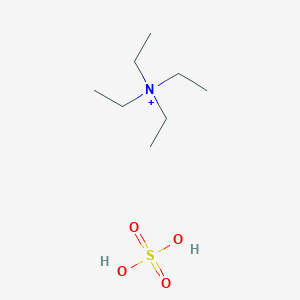

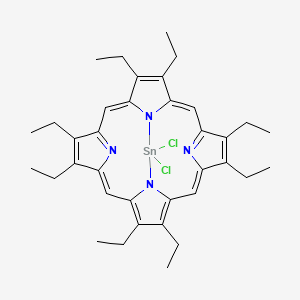
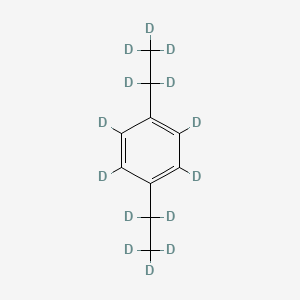

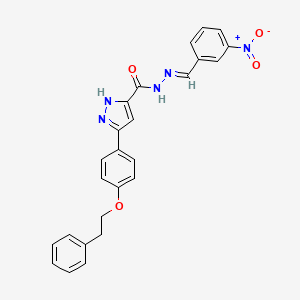
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
